3-(Morpholin-4-yl)butanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Morpholin-4-yl)butanenitrile is a useful research compound. Its molecular formula is C8H14N2O and its molecular weight is 154.213. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Molecular Structure
- Dyachenko et al. (2012) explored the transamination of cyanothioacetamide with morpholine, leading to the formation of 3-(morpholin-1-yl)-3-thioxopropanenitrile and its derivatives. These compounds were further used to synthesize various heterocyclic compounds, showcasing the role of morpholine derivatives in chemical synthesis and molecular structure studies (Dyachenko, Chernega, & Dyachenko, 2012).
Pharmaceutical Research
- Hobbs et al. (2019) discovered a non-nitrogen containing morpholine isostere, which was applied in the synthesis of novel inhibitors of the PI3K-AKT-mTOR pathway. This highlights morpholine derivatives' significance in pharmaceutical research, particularly in developing new therapeutic agents (Hobbs et al., 2019).
Organic Chemistry and Synthesis
- D'hooghe et al. (2006) demonstrated the novel synthesis of cis-3,5-disubstituted morpholine derivatives, indicating the utility of morpholine in organic synthesis and its adaptability in forming various structurally diverse compounds (D’hooghe, Vanlangendonck, Törnroos, & de Kimpe, 2006).
Supramolecular Chemistry
- Seilkhanov et al. (2015) studied the structures of supramolecular inclusion complexes of morpholine derivatives with cyclodextrins, using NMR spectroscopy. This research illustrates the relevance of morpholine derivatives in studying supramolecular interactions and complex formation (Seilkhanov et al., 2015).
Catalysis
- Cui et al. (2015) synthesized novel heteronuclear dication Brønsted acidic ionic liquids based on morpholine derivatives. Their study underscores the role of morpholine derivatives in catalysis and the synthesis of ionic liquids (Cui, Zhang, Jia, Wang, & Wei, 2015).
Combustion and Fuel Research
- Lucassen et al. (2011) investigated morpholine as a model biofuel, studying fuel-nitrogen conversion in the combustion process. This research highlights the application of morpholine derivatives in understanding the combustion chemistry of biomass-derived fuels (Lucassen, Labbe, Westmoreland, & Kohse-Höinghaus, 2011).
Safety and Hazards
Mechanism of Action
Target of Action
Compounds containing a morpholine moiety have been found to exhibit a broad spectrum of biological activity , suggesting that 3-(Morpholin-4-yl)butanenitrile may interact with multiple targets.
Biochemical Pathways
It’s possible that this compound may influence multiple pathways due to its potential broad spectrum of biological activity .
Properties
IUPAC Name |
3-morpholin-4-ylbutanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c1-8(2-3-9)10-4-6-11-7-5-10/h8H,2,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRQAVGZAKHAIIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC#N)N1CCOCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.